3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-carboxylic acid 3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 903094-64-4
VCID: VC4636282
InChI: InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-7-8-5-4-6-13-9(8)10(15)16/h4-6H,7H2,1-3H3,(H,14,17)(H,15,16)
SMILES: CC(C)(C)OC(=O)NCC1=C(N=CC=C1)C(=O)O
Molecular Formula: C12H16N2O4
Molecular Weight: 252.27

3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-carboxylic acid

CAS No.: 903094-64-4

Cat. No.: VC4636282

Molecular Formula: C12H16N2O4

Molecular Weight: 252.27

* For research use only. Not for human or veterinary use.

3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-carboxylic acid - 903094-64-4

Specification

CAS No. 903094-64-4
Molecular Formula C12H16N2O4
Molecular Weight 252.27
IUPAC Name 3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-carboxylic acid
Standard InChI InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-7-8-5-4-6-13-9(8)10(15)16/h4-6H,7H2,1-3H3,(H,14,17)(H,15,16)
Standard InChI Key OZQQOBJWIIFKRS-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC1=C(N=CC=C1)C(=O)O

Introduction

3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-carboxylic acid is a complex organic compound belonging to the class of pyridine carboxylic acids. It features a pyridine ring substituted with both a carboxylic acid group and a tert-butoxycarbonyl (Boc) protected amine group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions, making this compound particularly useful in various chemical applications.

Synthesis of 3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-carboxylic acid

The synthesis of this compound typically involves multiple synthetic steps. A common method begins with the reaction of 2-chloromethylpyridine with tert-butyl carbamate in the presence of a base such as sodium hydride. This initial reaction yields a Boc-protected amine intermediate. Subsequently, this intermediate undergoes carboxylation using carbon dioxide and an appropriate catalyst to introduce the carboxylic acid functionality.

Synthesis Steps

  • Initial Reaction: 2-Chloromethylpyridine reacts with tert-butyl carbamate in the presence of sodium hydride to form the Boc-protected amine intermediate.

  • Carboxylation: The intermediate undergoes carboxylation with carbon dioxide to introduce the carboxylic acid group.

Reaction Types

Reaction TypeDescription
Nucleophilic SubstitutionInvolves the replacement of a leaving group by a nucleophile.
HydrolysisInvolves the cleavage of chemical bonds using water.
Condensation ReactionsInvolves the formation of a new compound with the loss of a small molecule like water.

Applications in Research

This compound is often used in research settings due to its unique structural properties and potential applications in medicinal chemistry. Its ability to participate in various chemical reactions makes it a valuable intermediate in the synthesis of more complex molecules.

Potential Applications

  • Medicinal Chemistry: Its structural features make it suitable for the synthesis of compounds with potential biological activity.

  • Organic Synthesis: Useful as an intermediate in the synthesis of more complex organic molecules.

Comparison with Similar Compounds

Other compounds like (3-(((tert-Butoxycarbonyl)amino)methyl)pyridin-4-yl)boronic acid and (5-(((tert-Butoxycarbonyl)amino)methyl)pyridin-3-yl)boronic acid share similar structural features but differ in their boronic acid functionality, which is often used in Suzuki-Miyaura cross-coupling reactions .

Comparison Table

CompoundCAS NumberMolecular FormulaKey Features
3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-carboxylic acid903094-64-4C12H16N2O4Carboxylic acid and Boc-protected amine
(3-(((tert-Butoxycarbonyl)amino)methyl)pyridin-4-yl)boronic acid433969-29-0C11H17BN2O4Boronic acid functionality
(5-(((tert-Butoxycarbonyl)amino)methyl)pyridin-3-yl)boronic acid1309981-05-2C11H17BN2O4Boronic acid functionality

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